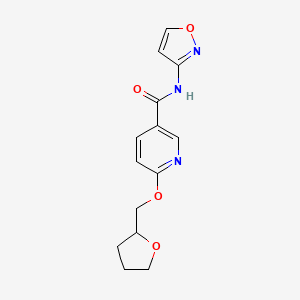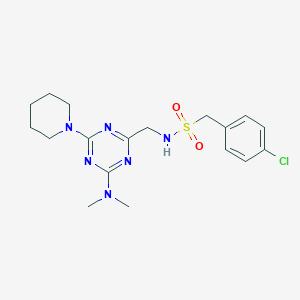![molecular formula C17H25N3O6S B2754700 1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine CAS No. 849035-91-2](/img/structure/B2754700.png)
1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine is an organic compound that serves as an important intermediate in organic synthesis. It is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a methylsulfonyl group, and a nitrophenyl group. This compound is often used in the synthesis of pharmaceuticals and other complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions.
Substitution with Methylsulfonyl and Nitrophenyl Groups: The methylsulfonyl and nitrophenyl groups are introduced through nucleophilic substitution reactions, often using reagents such as methylsulfonyl chloride and nitrophenyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methylsulfonyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used to replace the methylsulfonyl group under basic conditions.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted piperidine derivatives.
Applications De Recherche Scientifique
1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active amine upon deprotection of the Boc group. The molecular targets and pathways involved vary based on the specific biological activity of the final product derived from this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-4-methanesulfonyloxypiperidine: Similar in structure but lacks the nitrophenyl group.
1-Boc-4-nitrophenylpiperidine: Similar but lacks the methylsulfonyl group.
Uniqueness
1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine is unique due to the presence of both the methylsulfonyl and nitrophenyl groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in organic synthesis and pharmaceutical development.
Propriétés
Numéro CAS |
849035-91-2 |
|---|---|
Formule moléculaire |
C17H25N3O6S |
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
tert-butyl 4-(4-methylsulfonyl-2-nitroanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O6S/c1-17(2,3)26-16(21)19-9-7-12(8-10-19)18-14-6-5-13(27(4,24)25)11-15(14)20(22)23/h5-6,11-12,18H,7-10H2,1-4H3 |
Clé InChI |
IVVOVANOIYQKKR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-])N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2754620.png)



![1-[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2754626.png)
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B2754627.png)



![2-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole](/img/structure/B2754632.png)



